molecular formula C15H13Cl2N3O2S B11078722 5-chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethylpyridine-2-sulfonamide

5-chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethylpyridine-2-sulfonamide

Cat. No.: B11078722
M. Wt: 370.3 g/mol
InChI Key: OKCADBBPFMTSQE-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethylpyridine-2-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, cyano, and sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethylpyridine-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chloro, cyano, and sulfonamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethylpyridine-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-chlorobenzyl)-2-pyridinamine
  • 5-chloro-N-(3-chlorobenzyl)-2-pyridinamine
  • N-[(5-chloro-2-thienyl)methyl]-2-pyridinamine

Uniqueness

5-chloro-N-(4-chlorobenzyl)-3-cyano-4,6-dimethylpyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13Cl2N3O2S

Molecular Weight

370.3 g/mol

IUPAC Name

5-chloro-N-[(4-chlorophenyl)methyl]-3-cyano-4,6-dimethylpyridine-2-sulfonamide

InChI

InChI=1S/C15H13Cl2N3O2S/c1-9-13(7-18)15(20-10(2)14(9)17)23(21,22)19-8-11-3-5-12(16)6-4-11/h3-6,19H,8H2,1-2H3

InChI Key

OKCADBBPFMTSQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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